[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone is a complex organic compound featuring a pyrazole and indole moiety linked through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclization of hydrazine derivatives with 1,3-diketones. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves coupling the pyrazole and indole units through a piperazine linker, often using a condensation reaction facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone has shown potential as a pharmacophore in drug design. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural versatility allows for the creation of materials with tailored characteristics .
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole core and exhibit similar biological activities.
Indole Derivatives: Compounds such as indomethacin, an anti-inflammatory drug, share the indole moiety and have comparable pharmacological properties.
Uniqueness
What sets 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone apart is its combination of pyrazole and indole structures linked through a piperazine ring.
Properties
CAS No. |
827316-92-7 |
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Molecular Formula |
C17H19N5O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]methanone |
InChI |
InChI=1S/C17H19N5O/c1-21-6-8-22(9-7-21)17(23)13-3-2-12-10-16(19-15(12)11-13)14-4-5-18-20-14/h2-5,10-11,19H,6-9H2,1H3,(H,18,20) |
InChI Key |
AHYDLIHBLCPKGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4 |
Origin of Product |
United States |
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